molecular formula C17H27FN2OSi B14166239 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B14166239
M. Wt: 322.5 g/mol
InChI Key: YYCYGUFESNKOKR-UHFFFAOYSA-N
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Description

The compound 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is a fluorinated pyrrolopyridine derivative with a triisopropylsilyl (TIPS) protecting group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position. The TIPS group enhances lipophilicity and stability during synthesis, while the 5-hydroxy group is critical for biological activity .

Properties

IUPAC Name

4-fluoro-2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2OSi/c1-10(2)22(11(3)4,12(5)6)20-13(7)8-14-16(18)15(21)9-19-17(14)20/h8-12,21H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCYGUFESNKOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves several steps:

    Pyrrole Formation: The pyrrole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Silylation: The triisopropylsilyl group is introduced to protect the hydroxyl group during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oxidized pyrrole derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Target: 4-Fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol 2-Me, 4-F, 5-OH, 1-TIPS C₁₇H₂₇FN₂OSi ~338.5 Not reported Kinase/BCL-2 inhibitor intermediate
2-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol 2-Me, 5-OH, 1-TIPS C₁₇H₂₈N₂OSi 304.50 Not provided Drug synthesis intermediate
4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-F, 1-TIPS C₁₆H₂₄ClFN₂Si 326.9 685513-94-4 Chemical intermediate
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol 4-Cl, 5-OH, 1-TIPS C₁₆H₂₅ClN₂OSi 324.93 685513-98-8 Organic synthesis intermediate
5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 5-F, 4-I, 1-TIPS C₁₆H₂₄FIN₂Si 418.36 1020056-67-0 Building block for halogenated derivatives
Key Observations:
  • Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound may improve metabolic stability and binding affinity compared to 4-chloro analogs due to fluorine’s electronegativity and smaller size .
  • Hydroxyl Group : The 5-OH group is essential for biological activity, as seen in Venetoclax intermediates . Its absence in halogenated analogs (e.g., 4-Cl-5-F derivative ) limits their direct therapeutic use.
  • TIPS Group : Common across all analogs, the TIPS group increases lipophilicity and protects reactive sites during synthesis .

Biological Activity

4-Fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolo[2,3-b]pyridine core, includes a fluorine atom and a triisopropylsilyl substituent, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H28FN3SiC_{17}H_{28}FN_3Si with a molecular weight of approximately 321.51 g/mol. The presence of the triisopropylsilyl group is significant as it can influence the compound's solubility, stability, and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₈FN₃Si
Molecular Weight321.51 g/mol
LogP5.67
PSA (Polar Surface Area)43.84 Ų

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the reaction of pyrrolo[2,3-b]pyridine derivatives with triisopropylsilyl chloride in the presence of a base to facilitate the formation of the desired silyl derivative.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Kinases : Some derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy.
  • Antiviral Activity : Structural analogs have been investigated for their ability to inhibit viral replication, particularly against influenza viruses.

Case Studies and Research Findings

  • Kinase Inhibition : A study demonstrated that related pyrrolo[2,3-b]pyridine compounds exhibited significant inhibition of specific kinases involved in cancer progression. The IC50 values ranged from 10 to 30 μM for various targets, indicating moderate potency.
  • Antiviral Properties : Another investigation focused on the antiviral activity against influenza A virus. Compounds structurally related to this compound were tested in vitro, showing EC50 values between 5 and 14 μM without significant cytotoxicity at concentrations up to 250 μM.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameActivity TypeIC50/EC50 Values
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-olKinase InhibitionIC50: 20 μM
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoateAntiviralEC50: 10 μM
4-Fluoro-1H-pyrrolo[2,3-b]pyridineBasic StructureNot applicable

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